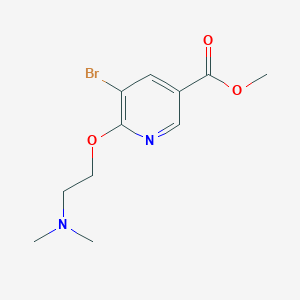
1-(3-Aminophenyl)cyclopropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminophenyl)cyclopropanol is an organic compound characterized by a cyclopropanol ring substituted with an aminophenyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)cyclopropanol typically involves the diastereo- and enantioselective preparation of cyclopropanol derivatives. One common method is the carbocupration reaction of alkoxy-functionalized cyclopropene derivatives, followed by trapping the resulting cyclopropylmetal species with an electrophilic source of oxygen . Another approach involves the enantioselective copper-catalyzed carbomagnesiation/oxidation sequence on achiral nonfunctionalized cyclopropenes .
Industrial Production Methods: These methods often rely on the transformation of enolates, silyl enol ethers, and vinyl boranes .
化学反应分析
Types of Reactions: 1-(3-Aminophenyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropylamines.
Substitution: Substitution reactions can introduce different functional groups onto the cyclopropanol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropanol derivatives.
科学研究应用
1-(3-Aminophenyl)cyclopropanol has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(3-Aminophenyl)cyclopropanol involves its interaction with specific molecular targets and pathways. For instance, it can undergo ring-opening reactions to form reactive intermediates that interact with enzymes and proteins . These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .
相似化合物的比较
Cyclopropanol: A simpler analog with a hydroxyl group attached to a cyclopropyl ring.
Cyclopropylamine: Contains an amine group attached to a cyclopropyl ring.
Cyclopropyl ketone: Features a ketone group attached to a cyclopropyl ring.
Uniqueness: 1-(3-Aminophenyl)cyclopropanol is unique due to the presence of both an aminophenyl group and a cyclopropanol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
1-(3-aminophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5,10H2 |
InChI 键 |
RPUJNYRSPFZUKB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=CC=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


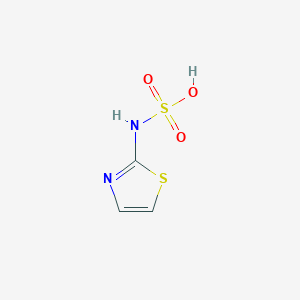


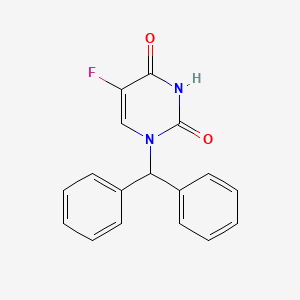

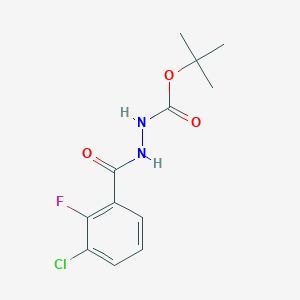
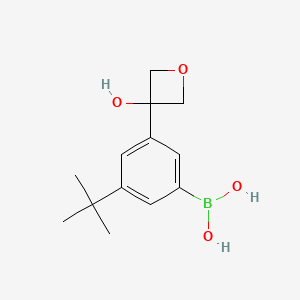
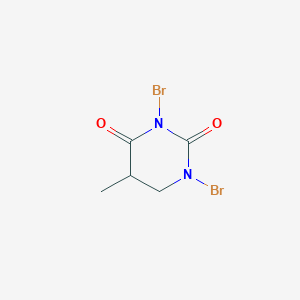
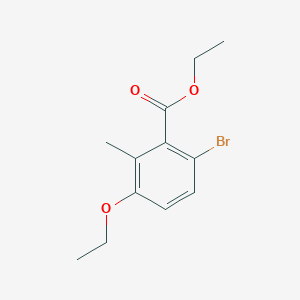
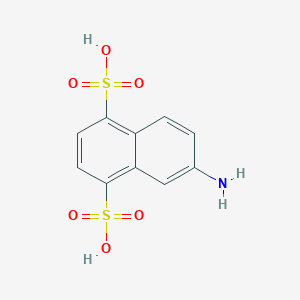
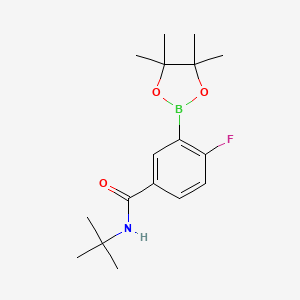
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
